

# 6-Acetyl-2(3H)-benzothiazolone chemical properties and structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 6-Acetyl-2(3H)-benzothiazolone

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## 6-Acetyl-2(3H)-benzothiazolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **6-Acetyl-2(3H)-benzothiazolone**. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, analysis, and drug discovery.

## Core Chemical Properties

**6-Acetyl-2(3H)-benzothiazolone** is a heterocyclic organic compound incorporating a benzothiazole core functionalized with an acetyl group. Its key chemical identifiers and physical properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub> S	[1][2]
Molecular Weight	193.22 g/mol	[1]
CAS Number	133044-44-7	[2]
IUPAC Name	6-acetyl-1,3-benzothiazol-2(3H)-one	[2]
Appearance	White to pale cream powder	[2][3]
Melting Point	189.5-195.5 °C	[2][3]
SMILES	<chem>CC(=O)C1=CC2=C(C=C1)SC(=O)N2</chem>	[2]
InChI Key	UFRAIEFXNRTICG-UHFFFAOYSA-N	[2]

## Chemical Structure

The structure of **6-Acetyl-2(3H)-benzothiazolone** consists of a bicyclic system where a benzene ring is fused to a thiazole ring. The thiazole ring contains a ketone group at the 2-position and a nitrogen atom at the 3-position. An acetyl group is attached to the 6-position of the benzene ring.

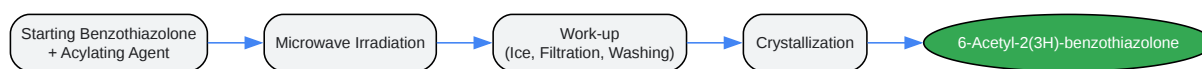
## Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of **6-Acetyl-2(3H)-benzothiazolone** is not readily available in the reviewed literature, a general and efficient method for the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives has been reported, which can be adapted for this specific compound.[4]

General Microwave-Assisted Synthesis of 6-Acyl-1,3-benzothiazol-2(3H)-one Derivatives[4][5]

This method offers a rapid and efficient route with reduced reaction times compared to conventional heating methods.[4]

- Reactants: A suitable starting benzothiazolone precursor and an acylating agent.
- Reaction Conditions: The reactants are subjected to microwave irradiation (MWI).[4]
- Work-up:
  - The reaction mixture is poured into crushed ice.[5]
  - The resulting mixture is stirred for approximately one hour.[5]
  - The precipitated solid product is collected by suction filtration.[5]
  - The solid is washed with 5% sodium bicarbonate ( $\text{NaHCO}_3$ ) solution and then with water. [5]
  - The product is dried and can be further purified by crystallization from an appropriate solvent.[5]



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General workflow for the microwave-assisted synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives.

## Spectral Data Analysis

Detailed spectral data for **6-Acetyl-2(3H)-benzothiazolone** is not explicitly published. However, based on data from closely related benzothiazole derivatives, the following characteristic spectral features can be anticipated.[6][7]

Spectroscopy	Expected Peaks and Features
$^1\text{H}$ NMR (DMSO- $d_6$ )	- Aromatic protons ( $\text{C}_6\text{H}_3$ ) appearing as multiplets in the range of $\delta$ 7.0-8.0 ppm. - A singlet for the acetyl methyl protons ( $\text{CH}_3$ ) around $\delta$ 2.5 ppm. - A broad singlet for the NH proton, typically downfield.
$^{13}\text{C}$ NMR (DMSO- $d_6$ )	- Carbonyl carbon of the acetyl group ( $\text{C}=\text{O}$ ) around $\delta$ 195-200 ppm. - Carbonyl carbon of the thiazolone ring ( $\text{C}=\text{O}$ ) around $\delta$ 170 ppm. - Aromatic carbons in the range of $\delta$ 110-150 ppm. - Methyl carbon of the acetyl group ( $\text{CH}_3$ ) around $\delta$ 25-30 ppm.
FT-IR (KBr)	- N-H stretching vibration around 3100-3300 $\text{cm}^{-1}$ . - C=O stretching of the thiazolone ring around 1680-1700 $\text{cm}^{-1}$ . - C=O stretching of the acetyl group around 1660-1680 $\text{cm}^{-1}$ . - Aromatic C=C stretching vibrations in the range of 1400-1600 $\text{cm}^{-1}$ .
Mass Spectrometry	- A molecular ion peak ( $\text{M}^+$ ) corresponding to the molecular weight of 193.22. - Fragmentation patterns may involve the loss of the acetyl group ( $\text{CH}_3\text{CO}$ , 43 Da) leading to a fragment at $m/z$ 150. Further fragmentation of the benzothiazolone ring system would also be expected. <a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>

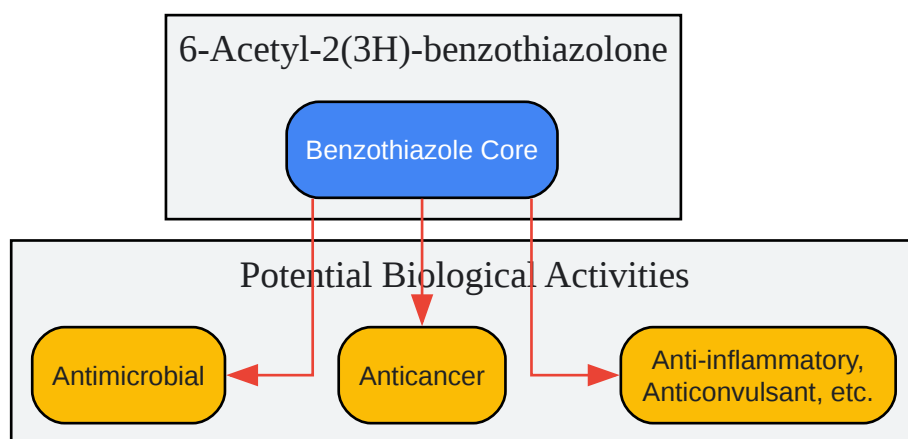
## Biological Activity

The biological activities of **6-Acetyl-2(3H)-benzothiazolone** have not been extensively studied. However, the broader class of benzothiazole derivatives is known to exhibit a wide range of pharmacological properties.[\[12\]](#)[\[13\]](#)

Potential Areas of Biological Relevance:

- Antimicrobial Activity: Many benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[14]
- Anticancer Activity: Certain benzothiazole compounds have shown potent antiproliferative effects against various cancer cell lines.[13][15]
- Other Activities: The benzothiazole scaffold is also associated with anti-inflammatory, anticonvulsant, and antidiabetic activities.[12][15]

It is important to note that these are general activities of the benzothiazole class, and specific testing of **6-Acetyl-2(3H)-benzothiazolone** is required to determine its unique biological profile.



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Potential biological activities of the benzothiazole scaffold.

## Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the involvement of **6-Acetyl-2(3H)-benzothiazolone** in any particular signaling pathways. Research on related benzothiazole derivatives suggests potential interactions with various cellular targets, but direct evidence for this specific compound is lacking.[16] Further investigation is required to elucidate its mechanism of action and potential signaling pathway modulation.

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- To cite this document: BenchChem. [6-Acetyl-2(3H)-benzothiazolone chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b164808#6-acetyl-2-3h-benzothiazolone-chemical-properties-and-structure]

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